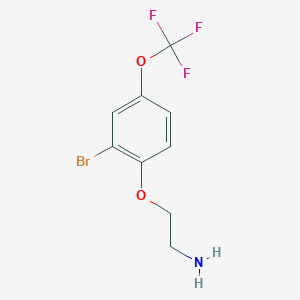

2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO2/c10-7-5-6(16-9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXACFNMBVLGQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NMR spectroscopy of bromo-substituted aromatic compounds

Topic: NMR Spectroscopy of Bromo-Substituted Aromatic Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromine is a pivotal handle in medicinal chemistry, serving as both a metabolic modulator and a gateway for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). However, the characterization of bromo-aromatics by NMR presents unique challenges—and opportunities—that differ significantly from their chloro- or fluoro-analogs.

This guide provides a high-level technical analysis of the nuclear magnetic resonance properties of bromo-substituted aromatic systems. It moves beyond basic spectral interpretation to address the "Heavy Atom on Light Atom" (HALA) effect, relaxation dynamics of quaternary carbons, and rigorous assignment strategies for distinguishing regioisomers in complex drug scaffolds.

Theoretical Foundations: The Bromine Anomaly

To interpret the NMR spectra of bromo-aromatics accurately, one must understand the competing electronic and relativistic forces at play. Unlike lighter halogens (F, Cl), bromine introduces significant spin-orbit coupling effects that defy simple electronegativity trends.

1.1 The Heavy Atom Effect (HALA) in

C NMR

In standard organic chemistry, we expect electronegative substituents to deshield the attached carbon, shifting the signal downfield (higher ppm). This holds for Fluorine and Chlorine.[1][2] However, Bromine reverses this trend at the ipso position.[1]

-

Mechanism: The large electron cloud of Bromine is susceptible to relativistic spin-orbit coupling. This introduces a shielding anisotropy that opposes the paramagnetic deshielding caused by electronegativity.

-

Result: The ipso carbon (C-Br) appears upfield (shielded) relative to benzene, and significantly upfield relative to a C-Cl analog.

Comparative

-

C-F:

ppm (Strongly Deshielded) -

C-Cl:

ppm (Deshielded) -

C-Br:

ppm (Shielded — Diagnostic Feature) -

C-I:

ppm (Strongly Shielded)

1.2 Electronic Effects in

H NMR

Proton chemical shifts are dominated by the balance between the Inductive Effect (-I) and the Resonance Effect (+R) .

-

Inductive (-I): Bromine withdraws electron density through the

-bond, deshielding adjacent (ortho) protons. -

Resonance (+R): Bromine's lone pairs donate density into the

-system, shielding ortho and para positions. -

Net Effect: The inductive effect dominates for protons. Ortho protons are deshielded (

ppm). Meta and para protons show minimal perturbation compared to benzene.

Spectral Analysis & Assignment Strategies

Accurate assignment requires a self-validating logic system. Do not rely on chemical shift predictions alone; use coupling constants (

2.1 Data Presentation: Chemical Shift Increments

The following table summarizes the expected changes in chemical shift (

| Position Relative to Br | Coupling Constant ( | ||

| Ipso (C-Br) | N/A | -6.0 (Shielded) | N/A |

| Ortho | +0.18 (Deshielded) | +3.2 (Deshielded) | |

| Meta | -0.08 (Negligible) | +1.6 (Deshielded) | |

| Para | -0.04 (Negligible) | -1.5 (Shielded) |

2.2 Logic Flow for Regioisomer Assignment

Distinguishing ortho, meta, and para dibromo- or bromo-alkyl isomers is a frequent task. Use the following logic pathway.

Figure 1: Decision tree for assigning substitution patterns in bromo-aromatic systems based on symmetry and coupling constants.

Experimental Protocols

Trustworthiness in data comes from rigorous acquisition parameters. The most common error in analyzing bromo-aromatics is the loss of the ipso-carbon signal due to saturation.

3.1 The Quaternary Carbon Challenge

The ipso carbon attached to Bromine has no attached protons to facilitate relaxation via the Dipolar mechanism. Consequently, its Longitudinal Relaxation Time (

Protocol: Quantitative

-

Pulse Angle: Reduce the excitation pulse from

to -

Relaxation Delay (

): Increase-

Standard: 1–2 seconds (Insufficient for C-Br).

-

Recommended: 5–10 seconds for qualitative detection;

seconds for quantitative integration.

-

-

Chromium Acetylacetonate [Cr(acac)

]: For rapid quantitative results, add a relaxation agent (0.05 M Cr(acac)

3.2 Solvent Selection

-

CDCl

: Standard. Good solubility. -

DMSO-

: Use if the compound contains polar moieties (amides, acids). Note that DMSO is viscous; line broadening may occur. -

Acetone-

: Excellent alternative for resolving overlapping aromatic signals due to different dipole interactions compared to chloroform.

Case Study: Bromine as a Reactive Handle

In drug discovery, bromo-aromatics are rarely the final drug; they are intermediates. NMR is the primary tool for monitoring the transformation of the C-Br bond.

Workflow: Monitoring Suzuki Coupling

When converting an Aryl-Bromide to a Biaryl system:

-

Reactant (

): Look for the diagnostic ipso carbon at ~122 ppm . -

Product (

): The ipso carbon will shift downfield significantly to 140–145 ppm (typical for biaryl connection) due to the loss of the heavy atom shielding and gain of conjugation. -

Process Control: This ~20 ppm shift is unambiguous and can be tracked even in crude reaction mixtures.

Figure 2: NMR monitoring of the transition from Aryl-Bromide to Biaryl product, highlighting the diagnostic chemical shift change.

References

-

Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

-

Viesser, R. V., et al. (2018).[2] The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.[2] Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

Reich, H. J. (University of Wisconsin). 1H-NMR Chemical Shifts of Aromatic Compounds. Retrieved from [Link]

-

IMSERC (Northwestern University). The Relaxation Delay. Retrieved from [Link]

Sources

Structural and Synthetic Characterization of 2-[2-Bromo-4-(trifluoromethoxy)phenoxy]ethan-1-amine: A Privileged Scaffold in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic assembly of highly functionalized building blocks is critical for developing viable drug candidates. The compound commonly referred to as 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine represents a highly versatile, privileged scaffold. It combines the central nervous system (CNS)-penetrating phenoxyethylamine core with the metabolic stability of a trifluoromethoxy group and the synthetic utility of an aryl bromide.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous deconstruction of this molecule. This guide covers its systematic IUPAC nomenclature, the pharmacochemical causality behind its structural moieties, and a self-validating synthetic protocol designed for high-fidelity library generation.

Systematic Nomenclature and Structural Deconstruction

To ensure accurate cataloging and structural communication across discovery teams, we must derive the systematic IUPAC name for 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine. The nomenclature follows a strict hierarchical logic based on the principal functional group.

-

Principal Functional Group: The primary amine (-NH₂) dictates the parent structure. The two-carbon aliphatic chain attached to the amine forms the parent ethan-1-amine (or ethanamine).

-

Primary Substituent: Attached to carbon-2 of the ethyl chain is an oxygen atom linked to a phenyl ring, forming a phenoxy group.

-

Ring Substitutions: The phenoxy ring is substituted at two positions relative to the ether oxygen (position 1):

-

A bromo group at position 2.

-

A trifluoromethoxy (-OCF₃) group at position 4.

-

-

Assembly: Combining these elements yields the exact IUPAC name: 2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethan-1-amine .

Figure 1: Logical derivation of the IUPAC nomenclature for the target compound.

Pharmacochemical Significance of Structural Moieties

The selection of 2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethan-1-amine as a building block is not arbitrary; it is rooted in specific physicochemical advantages that address common pharmacokinetic liabilities[1].

The Phenoxyethylamine Scaffold

The phenoxyethylamine motif is widely recognized as a "privileged structure" in medicinal chemistry. It is a fundamental pharmacophore for CNS agents, frequently utilized in the development of selective dopamine D₂ receptor agonists and α₁D adrenoceptor antagonists[2]. The flexible ethyl ether linkage allows the terminal amine to engage in critical hydrogen bonding and electrostatic interactions within target binding pockets.

The Trifluoromethoxy (-OCF₃) Group

Incorporating a -OCF₃ group at the para position (relative to the ether linkage) profoundly alters the molecule's behavior. The -OCF₃ group is often described as a "super-halogen" due to its unique combination of high lipophilicity and strong electron-withdrawing capability via σ-bond polarization[3].

-

Metabolic Stability: The C–F bond possesses a dissociation energy of ~485 kJ/mol (compared to ~414 kJ/mol for C–H), rendering the -OCF₃ group highly resistant to cytochrome P450-mediated oxidative metabolism[1].

-

Lipophilicity: It is one of the most lipophilic substituents available, boasting a Hansch

parameter of +1.04, which significantly enhances passive membrane permeability and blood-brain barrier (BBB) penetration[4].

Quantitative Physicochemical Comparison

To illustrate the causality behind choosing a trifluoromethoxy group over standard substituents, the following table summarizes key quantitative data impacting drug design[1][3]:

| Substituent | Hansch | Hammett | Bond Dissociation Energy | Primary Pharmacological Impact |

| -H | 0.00 | 0.00 | ~414 kJ/mol (C-H) | Baseline reference |

| -CH₃ | +0.56 | -0.17 | ~410 kJ/mol (C-H) | Mild lipophilicity increase, metabolic liability |

| -CF₃ | +0.88 | +0.54 | ~485 kJ/mol (C-F) | High lipophilicity, strong electron withdrawal |

| -OCF₃ | +1.04 | +0.35 | ~485 kJ/mol (C-F) | Maximum lipophilicity, conformational flexibility |

Synthetic Methodology: A Self-Validating Protocol

When synthesizing primary amines from alkyl halides or alcohols, a common failure mode is over-alkylation, resulting in a mixture of secondary and tertiary amines. To guarantee the fidelity of the primary amine in 2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethan-1-amine, we employ a modified Gabriel Synthesis .

This choice is driven by causality: the phthalimide protecting group acts as a steric shield, physically preventing multiple alkylation events on the nitrogen atom. This creates a self-validating system where the structural integrity of the primary amine is chemically enforced rather than relying solely on downstream chromatographic purification.

Step-by-Step Experimental Workflow

Phase 1: Williamson Ether Synthesis (Alkylation)

-

Preparation: Charge a flame-dried round-bottom flask with 2-bromo-4-(trifluoromethoxy)phenol (1.0 eq) and anhydrous dimethylformamide (DMF).

-

Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion. Causality: K₂CO₃ is a mild base that effectively deprotonates the phenol without triggering side reactions with the halogenated solvent or substrate.

-

Coupling: Add N-(2-bromoethyl)phthalimide (1.1 eq) dropwise. Heat the reaction mixture to 80°C for 12 hours.

-

Validation Checkpoint 1 (LC-MS): Sample the reaction. The presence of the intermediate mass indicates successful ether formation. If unreacted phenol remains, augment with 0.2 eq of the phthalimide reagent.

Phase 2: Ing-Manske Deprotection 5. Solvent Exchange: Concentrate the reaction mixture under reduced pressure, dilute with water, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and evaporate to yield the protected intermediate. 6. Hydrazinolysis: Dissolve the intermediate in absolute ethanol. Add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq). Reflux at 85°C for 4 hours. Causality: Hydrazine acts as a powerful nucleophile, attacking the imide carbonyls to form phthalhydrazide by-product, cleanly liberating the primary amine. 7. Precipitation & Filtration: Cool the mixture to 0°C. A white precipitate (phthalhydrazide) will form. Filter the solid and wash with cold ethanol. 8. Validation Checkpoint 2 (NMR): Concentrate the filtrate to yield the crude product. Perform ¹H-NMR. The disappearance of the aromatic phthalimide protons (δ ~7.8 ppm) and the appearance of a broad singlet for the -NH₂ protons confirm successful deprotection.

Figure 2: Step-by-step synthetic workflow utilizing Gabriel synthesis principles.

Conclusion

The compound 2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethan-1-amine is a highly engineered chemical building block. Its IUPAC nomenclature reflects a precise arrangement of functional groups designed to optimize target binding (via the phenoxyethylamine core), metabolic half-life (via the -OCF₃ group), and synthetic modularity (via the -Br handle). By utilizing self-validating synthetic protocols like the Gabriel synthesis, researchers can reliably generate this scaffold for high-throughput drug discovery campaigns targeting complex CNS pathologies.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists PubMed / European Journal of Medicinal Chemistry

- Trifluoromethyl group - Wikipedia (Physicochemical Constants) Wikipedia

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Technical Guide: Bromo-Trifluoromethoxy Phenoxy Derivatives in Drug Discovery

[1]

Executive Summary: The Fluorinated Ether Advantage

In the optimization of lead compounds, the trifluoromethoxy group (-OCF₃) serves as a superior bioisostere to the methoxy (-OCH₃) and chloro (-Cl) groups. Unlike the methoxy group, the -OCF₃ moiety is electronically withdrawing (Hammett

When functionalized with a bromine atom, these scaffolds become versatile "lynchpin" intermediates. The bromine allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the fluorinated core to complex heterocycles, while the -OCF₃ group remains inert, preserving the molecule's ADME profile.[1]

Catalog of Key Derivatives (CAS Registry)

The term "novel" in this class often refers to the specific substitution patterns used to break intellectual property (IP) space. Below are the verified CAS numbers for the core isomeric building blocks required to synthesize complex phenoxy derivatives.

A. Core Building Blocks: Bromo(trifluoromethoxy)benzenes

These are the fundamental units for introducing the -OCF₃ phenoxy motif.[2]

| Compound Name | Structure | CAS Number | Physical Properties | Key Application |

| 1-Bromo-4-(trifluoromethoxy)benzene | Para-isomer | 407-14-7 | BP: 158°C | Most common scaffold; used to probe para-metabolic blocking.[1] |

| 1-Bromo-3-(trifluoromethoxy)benzene | Meta-isomer | 2252-44-0 | BP: 158-160°C | Critical for conformational restriction in enzyme pockets.[1] |

| 1-Bromo-2-(trifluoromethoxy)benzene | Ortho-isomer | 64115-88-4 | BP: 160°C | Sterically demanding; induces "ortho-twist" for receptor selectivity.[1] |

B. Advanced Functionalized Scaffolds (Anilines & Phenols)

For creating amide or ether linkages, these functionalized derivatives are essential.[2]

| Compound Name | CAS Number | Functionality |

| 4-Bromo-2-(trifluoromethoxy)aniline | 175278-09-8 | Amine Handle: Precursor for urea/amide-based kinase inhibitors.[1] |

| 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline | 885266-98-8 | Multi-Halogen: Allows orthogonal coupling (Br vs Cl selectivity).[1] |

| 2-Bromo-4-(trifluoromethoxy)phenol | N/A (Custom) | Phenol Handle: Precursor for diaryl ethers (SNAr reactions).[1] |

Note on Procurement: When sourcing "novel" derivatives lacking a CAS number, researchers must often request custom synthesis starting from the Para (407-14-7) or Meta (2252-44-0) isomers listed above.[1]

Synthetic Pathways & Protocols

The synthesis of these derivatives is non-trivial due to the high electronegativity of the -OCF₃ group, which deactivates the ring toward electrophilic aromatic substitution (EAS).

Protocol A: Regioselective Bromination (The "Iron" Route)

Direct bromination of (trifluoromethoxy)benzene is the standard industrial route but requires Lewis acid catalysis to overcome ring deactivation.

Reagents: (Trifluoromethoxy)benzene, Bromine (

-

Setup: Charge a 3-neck flask with (trifluoromethoxy)benzene (1.0 eq) and Fe powder (0.05 eq). Cool to 0°C.[2]

-

Addition: Add

(1.1 eq) dropwise over 60 minutes. The -OCF₃ group is an ortho/para director but deactivating.[2] -

Isomer Control:

-

Workup: Quench with aqueous sodium thiosulfate (to remove excess

). Extract with DCM.[2] -

Purification: Fractional distillation is required to separate the para (major) from the ortho (minor) isomer.[2]

Protocol B: The "Sandmeyer" Route (For Meta-Isomers)

Since -OCF₃ is ortho/para directing, the meta-isomer (CAS 2252-44-0) cannot be made via direct bromination.[1] It requires a sequence starting from an aniline.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the decision tree for selecting the correct pathway based on the desired regioisomer.

Caption: Synthetic divergence for accessing specific bromo-trifluoromethoxy regioisomers. Direct bromination favors the para-isomer, while the meta-isomer requires a Sandmeyer approach.[1]

Strategic Application in Drug Design (SAR)

When incorporating these derivatives into a "novel" drug candidate, the following Structure-Activity Relationship (SAR) effects are typically observed:

-

Metabolic Blocking: Placing the -OCF₃ group at the para-position of a phenyl ring blocks CYP450 oxidation, significantly extending half-life (

). -

Lipophilicity Boost: The -OCF₃ group increases logP by approximately 1.04 units.[2] This is critical for blood-brain barrier (BBB) penetration in CNS drugs (e.g., Riluzole derivatives).

-

Halogen Bonding: The fluorine atoms can accept hydrogen bonds or engage in orthogonal multipolar interactions with protein residues, distinct from the interactions of a chloro- or methyl- group.[2]

Case Study: Riluzole Derivatives

Riluzole (CAS 1744-22-5) utilizes a trifluoromethoxy group on a benzothiazole core.[1] Novel derivatives often replace the benzothiazole with a bromo-trifluoromethoxy phenoxy ether to reduce sulfur-related toxicity while maintaining the lipophilic pharmacophore.[1]

References

-

Sigma-Aldrich. (2024).[2] 1-Bromo-4-(trifluoromethoxy)benzene Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 521008, 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from

-

TCI Chemicals. (2024).[2] 1-Bromo-3-(trifluoromethoxy)benzene Product Details. Retrieved from

- Leroux, F., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent. ChemBioChem.

-

Chem-Impex International. (2024).[2] 1-Bromo-2-(trifluoromethoxy)benzene Technical Data. Retrieved from

Initial Toxicity Screening of Substituted Phenoxy Ethylamines: A Strategic Approach for Early Drug Development

An In-Depth Technical Guide:

Abstract

Substituted phenoxy ethylamines represent a diverse chemical class with significant potential for therapeutic development, often targeting the central nervous system. However, their structural motifs can also confer liabilities leading to off-target toxicity. Early and systematic toxicity screening is therefore not merely a regulatory hurdle but a cornerstone of efficient drug development, enabling a data-driven approach to candidate selection and optimization. This guide provides a comprehensive framework for the initial toxicity screening of this compound class, designed for researchers, toxicologists, and drug development professionals. We will move beyond a simple checklist of assays, delving into the causal logic behind the experimental sequence, the interpretation of multi-parametric data, and the strategic decision-making process. The protocols and workflows herein are designed to create a self-validating system, ensuring scientific rigor and building a robust safety profile from the earliest stages of discovery.

The Strategic Imperative: A Tiered Approach to Toxicity Assessment

The path from a hit compound to a clinical candidate is fraught with attrition, with unforeseen toxicity being a primary cause of late-stage failure. A front-loaded, tiered screening strategy mitigates this risk. For substituted phenoxy ethylamines, this approach is critical. The core principle is to use a cascade of assays, starting with high-throughput in vitro methods to quickly and cost-effectively flag liabilities.[1] This allows for the early deselection of overtly toxic compounds and provides crucial structure-activity relationship (SAR) data to guide medicinal chemistry efforts toward safer analogues.[2] Only compounds with a promising in vitro profile warrant progression to more resource-intensive in vivo studies.

The primary objectives of this preclinical safety evaluation are to identify potential target organs for toxicity, establish a preliminary safe dosing range, and define safety parameters for future clinical monitoring.[3][4][5]

Caption: Tiered approach to initial toxicity screening.

Tier 1: The In Vitro Screening Cascade

The in vitro cascade is the engine of early safety assessment. It provides quantitative data on specific toxicity endpoints, allowing for direct comparison of compounds within a chemical series.

Foundational Cytotoxicity Assessment

Causality: Before investigating specific organ toxicities, it is essential to establish a baseline for general cytotoxicity.[6] This assay identifies compounds that are broadly toxic to cells, often due to non-specific mechanisms like membrane disruption or metabolic collapse. A highly cytotoxic compound is unlikely to be a viable drug candidate, regardless of its target potency. The MTT assay, which measures mitochondrial reductase activity, is a robust and widely used method for this purpose.[7]

Experimental Protocol: MTT Assay for General Cytotoxicity

-

Cell Culture: Seed a relevant cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the test compound in the appropriate cell culture medium. A typical concentration range is 0.1 to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Hepatotoxicity Assessment

Causality: The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury (DILI).[8][9] Many compounds are converted into reactive metabolites by liver enzymes, which can cause cellular damage.[10] Early detection of hepatotoxic potential is crucial.[11] Using human liver cell models, such as HepG2 cells or more advanced 3D liver microtissues, provides a human-relevant context for assessing DILI risk.[11][12]

Experimental Protocol: ATP-Based Viability Assay in HepG2 Cells

-

Cell Culture: Seed HepG2 cells in a white, clear-bottom 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control and a known hepatotoxin (e.g., acetaminophen) as a positive control.

-

Assay Procedure:

-

Equilibrate the plate and the luminescent cell viability assay reagent (e.g., CellTiter-Glo®) to room temperature.

-

Add a volume of reagent equal to the volume of culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Readout: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value. A lower IC50 suggests a higher potential for hepatotoxicity.

Cardiotoxicity Assessment: hERG Channel Inhibition

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to a life-threatening arrhythmia called Torsades de Pointes (TdP).[13][14] Numerous drugs have been withdrawn from the market due to this off-target effect.[15] Therefore, screening for hERG inhibition is a mandatory step in preclinical safety assessment.[16] Automated patch-clamp electrophysiology is the gold standard for accurately measuring hERG channel inhibition.[14][17]

Caption: High-level workflow for hERG channel assay.

Experimental Protocol: Automated Patch-Clamp hERG Assay

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture and harvest cells according to standard protocols for automated patch-clamp systems.

-

System Setup: Prime the automated patch-clamp instrument (e.g., QPatch or SyncroPatch) with appropriate intracellular and extracellular solutions.

-

Cell Sealing: Load the cell suspension onto the measurement plate. The system will automatically achieve high-resistance seals (giga-seals) in the whole-cell configuration.

-

Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current. Record the stable baseline current.

-

Compound Application: Apply the vehicle control followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM). A positive control (e.g., E-4031) must be included.

-

Data Acquisition: Record the hERG current at each concentration after a sufficient equilibration period.

-

Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage inhibition relative to the vehicle control. Fit the concentration-response data to a suitable equation to determine the IC50 value.

Genotoxicity Assessment

Causality: Genotoxicity refers to the ability of a chemical to damage DNA, leading to mutations and potentially cancer.[18] The bacterial reverse mutation assay, or Ames test, is a well-established method for identifying mutagens.[19] It uses several strains of Salmonella typhimurium with mutations in the genes required to synthesize the amino acid histidine.[20] The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[21] The inclusion of a mammalian liver extract (S9 fraction) is critical, as some compounds only become mutagenic after metabolic activation.[22]

Experimental Protocol: Ames MPF™ Microplate Fluctuation Test

-

Strains: Use at least two bacterial strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[20]

-

Metabolic Activation: Perform the assay both with and without the addition of a rat liver S9 fraction to identify directly acting mutagens and those requiring metabolic activation.

-

Exposure: In a 384-well plate, expose the bacterial strains to at least six concentrations of the test compound in a medium containing a trace amount of histidine (to allow for a few cell divisions).

-

Incubation: Incubate the plates for 90 minutes.

-

Dilution & Plating: Dilute the cultures into a histidine-free indicator medium in 48 wells of a 384-well plate for each concentration. Incubate for 48 hours.

-

Readout: The indicator medium changes color in wells where bacterial growth (reversion) has occurred. Count the number of positive (color-changed) wells for each concentration.

-

Data Analysis: A compound is considered mutagenic if it shows a dose-dependent increase in the number of revertant wells that is at least twofold greater than the negative control.

Metabolic Stability & Drug-Drug Interaction Potential

Causality: The Cytochrome P450 (CYP450) family of enzymes is responsible for the metabolism of most drugs.[23] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[24][25] Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a key part of early safety screening.[23]

Experimental Protocol: CYP450 Inhibition Assay (Luminescent Method)

-

System: Use human liver microsomes (HLM) or recombinant human CYP enzymes (baculosomes).[26]

-

Reaction Setup: In a 96-well plate, combine the enzyme system, a specific luminogenic CYP probe substrate, and the test compound at various concentrations (e.g., 0.1 to 50 µM).

-

Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Detection: Add a detection reagent that stops the reaction and generates a luminescent signal proportional to the amount of metabolite formed.

-

Readout: Measure luminescence with a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to a vehicle control. Determine the IC50 value for each CYP isoform.

Neurotoxicity Assessment

Causality: Given that phenoxy ethylamines are often designed to be neuroactive, assessing off-target or excessive neurotoxicity is crucial.[27] High-throughput screening methods using neuronal cell models can identify compounds that cause neurite retraction or neuronal death, which are hallmarks of neurotoxicity.[28][29] Zebrafish larvae have also emerged as a powerful model for assessing developmental and behavioral neurotoxicity due to their genetic homology to humans and transparent bodies allowing for in vivo imaging.[30]

Experimental Protocol: Neurite Outgrowth Assay in a Neuronal Cell Line

-

Cell Culture: Plate a neuronal cell line (e.g., PC-12 or SH-SY5Y) on plates coated with an appropriate extracellular matrix (e.g., collagen) and differentiate them into a neuronal phenotype using nerve growth factor (NGF) or retinoic acid.

-

Compound Treatment: Expose the differentiated cells to a range of concentrations of the test compound for 24-72 hours.

-

Staining: Fix the cells and stain them with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

-

Imaging: Acquire images using a high-content imaging system.

-

Data Analysis: Use image analysis software to automatically quantify parameters such as neurite length, number of neurites per cell, and cell number (as a measure of viability).

-

Interpretation: A specific neurotoxicant will reduce neurite outgrowth at concentrations that do not significantly affect cell viability.[28] Calculate the EC50 for both neurite outgrowth inhibition and cytotoxicity to determine a neurotoxic specificity index.

Data Integration and Risk Assessment

The power of the tiered approach lies in the integration of data from all in vitro assays. A compound's fate is not decided by a single result but by its overall profile.

Table 1: Example Toxicity Data Summary for Phenoxy Ethylamine Analogs

| Compound ID | General Cytotoxicity IC50 (µM) | Hepatotoxicity IC50 (µM) | hERG Inhibition IC50 (µM) | CYP3A4 Inhibition IC50 (µM) | Ames TA98 & TA100 | Neurotoxicity (Neurite Outgrowth) IC50 (µM) |

| Lead-001 | > 100 | 85 | 25 | > 50 | Negative | 75 |

| Analogue-A | 15 | 12 | > 50 | 8 | Negative | 11 |

| Analogue-B | > 100 | > 100 | 2.5 | > 50 | Negative | > 100 |

| Analogue-C | > 100 | 90 | 45 | > 50 | Positive (TA98, +S9) | 88 |

Interpretation and Decision Making:

-

Lead-001: Shows a reasonable profile. The hERG activity is a potential concern but may be acceptable depending on the therapeutic window. This compound could be a candidate for further optimization or progression to in vivo studies.

-

Analogue-A: Exhibits significant general cytotoxicity, hepatotoxicity, and neurotoxicity at low micromolar concentrations. It also has potent CYP3A4 inhibition. This compound should be deprioritized.

-

Analogue-B: Has a clean profile except for potent hERG inhibition, which is a significant liability. This compound should be deprioritized unless the hERG activity can be engineered out.

-

Analogue-C: Is positive in the Ames test, indicating mutagenic potential. This is a major red flag, and the compound should be terminated from further development.

Tier 2: Preliminary In Vivo Acute Toxicity Study

For a compound with a promising in vitro safety profile, a limited in vivo study is the next logical step. The goal is not to determine a precise LD50 but to identify signs of acute toxicity and establish a maximum tolerated dose (MTD). The OECD provides guidelines for acute oral toxicity testing that minimize animal use, such as the Fixed Dose Procedure (OECD 420) or the Acute Toxic Class Method (OECD 423).[31][32]

Experimental Protocol: Acute Toxic Class Method (OECD 423) - Abbreviated

-

Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats), as they are often slightly more sensitive.[33]

-

Dosing: This is a stepwise procedure using 3 animals per step.[32] Starting doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[34]

-

Procedure:

-

Administer the starting dose (e.g., 300 mg/kg) to a group of 3 animals by oral gavage.

-

Observe the animals closely for mortality and clinical signs of toxicity (e.g., changes in behavior, breathing, posture) for at least 14 days.

-

The outcome of the first step determines the next step:

-

If mortality occurs, the dose for the next step is lowered.

-

If no mortality occurs, the dose is increased for the next step.

-

-

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the Globally Harmonised System (GHS) and provides an estimate of the lethal dose range.[34]

Conclusion

The initial toxicity screening of substituted phenoxy ethylamines should be a systematic, evidence-based process. By integrating a cascade of validated in vitro assays covering cytotoxicity, hepatotoxicity, cardiotoxicity, genotoxicity, metabolic interactions, and neurotoxicity, researchers can build a comprehensive early safety profile. This approach enables the rapid identification of liabilities, guides structure-toxicity relationship studies, and ensures that only the most promising and safest compounds advance toward resource-intensive in vivo testing and clinical development. This strategic investment in early safety assessment is fundamental to reducing late-stage attrition and accelerating the delivery of safe and effective medicines.

References

-

InSphero. (n.d.). Early Detection of Hepatotoxic Compounds in Drug Development. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

-

Metrion Biosciences. (2026, January 20). hERG screening using high quality electrophysiology assays. Retrieved from [Link]

-

Gómez-Lechón, M. J., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology, 14. Retrieved from [Link]

-

Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

-

Niles, A. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Retrieved from [Link]

-

Ballet, F. (1997). Hepatotoxicity in drug development: detection, significance and solutions. Journal of Hepatology, 26(Suppl 2), 26-36. Retrieved from [Link]

-

Emulate. (2021, February 8). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Retrieved from [Link]

-

Delp, J., et al. (2018). A High-Throughput Approach to Identify Specific Neurotoxicants / Developmental Toxicants in Human Neuronal Cell Function Assays. Frontiers in Public Health, 6, 284. Retrieved from [Link]

-

Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

-

Paine, M. F., et al. (2017). A High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 402-411. Retrieved from [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Da-Ta Biotech. (2024, April 8). Hepatotoxicity Assays: Advancing Research. Retrieved from [Link]

-

Co-Labb. (2025, May 16). Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. Retrieved from [Link]

-

The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from [Link]

-

Creative Biolabs. (n.d.). hERG Screening. Retrieved from [Link]

-

OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

-

ZeClinics. (2025, September 25). Zebrafish neurotoxicity screening for drug safety. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Neurotoxicity Testing Services. Retrieved from [Link]

-

S. P., & S., S. (2016). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Asian Journal of Pharmaceutical and Clinical Research, 9(4), 1-5. Retrieved from [Link]

-

Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

-

OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

-

University of California, Davis. (n.d.). The Ames Test for mammalian environmental mutagenicity. Retrieved from [Link]

-

Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

-

National Toxicology Program. (2001). OECD Test Guideline 423. Retrieved from [Link]

-

The Science Notes. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

-

Evotec. (n.d.). Ames Test. Retrieved from [Link]

-

Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

-

ICH. (2011). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). P450 / CYP Inhibition. Retrieved from [Link]

-

Uddin, M. S., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. CNS & Neurological Disorders - Drug Targets, 20(2), 166-180. Retrieved from [Link]

-

Carlier, J., et al. (2025). Toxicity assessment of the novel psychoactive substance HU-210... Toxicology Letters, 410, 39-57. Retrieved from [Link]

-

Separation Science. (n.d.). Rapid Update of Screening Methods for the Detection of New Psychoactive Substance Use. Retrieved from [Link]

-

Glatfelter, G. C., et al. (2023). Developmental Neurotoxicity Screen of Psychedelics and Other Drugs of Abuse in Larval Zebrafish (Danio rerio). ACS Chemical Neuroscience, 14(4), 691-703. Retrieved from [Link]

-

FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

Kim, J. Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 205-214. Retrieved from [Link]

-

AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

-

Labcompare. (2026, January 9). Pre-screening Novel Psychoactive Substances to Speed Detection. Retrieved from [Link]

-

Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

-

NUS Faculty of Science. (2015, January 30). Relationship between structure, toxicity and activity. Retrieved from [Link]

-

National Institute of Justice. (2024, June 11). New Screening Method to Detect Drugs and Poisons Postmortem. Retrieved from [Link]

-

Pang, Y. L., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 140-146. Retrieved from [Link]

-

ICH. (n.d.). Safety Guidelines. Retrieved from [Link]

-

Pang, Y. L., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 3. co-labb.co.uk [co-labb.co.uk]

- 4. database.ich.org [database.ich.org]

- 5. fda.gov [fda.gov]

- 6. kosheeka.com [kosheeka.com]

- 7. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 8. Hepatotoxicity in drug development: detection, significance and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatotoxicity Assays: Advancing Research | Da-ta Biotech [databiotech.co.il]

- 10. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. insphero.com [insphero.com]

- 12. emulatebio.com [emulatebio.com]

- 13. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]

- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 15. hERG Screening - Creative Biolabs [creative-biolabs.com]

- 16. rockefeller.edu [rockefeller.edu]

- 17. reactionbiology.com [reactionbiology.com]

- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 19. microbiologyinfo.com [microbiologyinfo.com]

- 20. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. criver.com [criver.com]

- 22. mun.ca [mun.ca]

- 23. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 24. enamine.net [enamine.net]

- 25. sygnaturediscovery.com [sygnaturediscovery.com]

- 26. reactionbiology.com [reactionbiology.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. A High-Throughput Approach to Identify Specific Neurotoxicants / Developmental Toxicants in Human Neuronal Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 29. wlv.openrepository.com [wlv.openrepository.com]

- 30. Zebrafish neurotoxicity screening for drug safety | ZeClinics [zeclinics.com]

- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 33. (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method [academia.edu]

- 34. researchgate.net [researchgate.net]

The Trifluoromethoxy (-OCF₃) Motif in Aromatic Systems: A Technical Guide to Physicochemical Properties and Experimental Profiling

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic decoration of molecular scaffolds is paramount for optimizing pharmacokinetics, target affinity, and metabolic stability. Among fluorinated substituents, the trifluoromethoxy group (-OCF₃) has emerged as a privileged "super-halogen" bioisostere[1]. This technical guide provides an in-depth analysis of the physicochemical properties of trifluoromethoxy-substituted aromatics, detailing the stereoelectronic forces that govern their unique orthogonal conformations, and outlines field-proven, self-validating experimental protocols for profiling these critical parameters.

Electronic Architecture and Inductive Dominance

The substitution of an aromatic ring with a -OCF₃ group fundamentally alters its electron density and reactivity profile. To understand this, we must contrast it with its non-fluorinated analog, the methoxy group (-OCH₃).

The -OCH₃ group is a classic activating group; its oxygen lone pairs readily participate in

Crucially, the resonance donating ability (+M) of the -OCF₃ oxygen is severely dampened. This is reflected in their Hammett substituent constants: while -OCH₃ boasts a

Lipophilicity and Membrane Permeability

One of the primary rationales for incorporating the -OCF₃ moiety in drug design is its extraordinary impact on lipophilicity. The strong C-F bonds possess low polarizability, minimizing favorable dipole-dipole interactions with water molecules and creating a highly hydrophobic hydration shell.

The -OCF₃ group exhibits a Hansch lipophilicity parameter (

Quantitative Physicochemical Data Summary

The following table consolidates the critical physicochemical parameters of key substituents for direct comparison:

| Substituent | Hammett | Hammett | Hansch | Aromatic Conformational Preference |

| -H | 0.00 | 0.00 | 0.00 | N/A |

| -OCH₃ | -0.27 | +0.12 | -0.02 | Coplanar |

| -CF₃ | +0.54 | +0.43 | +0.88 | Freely Rotating |

| -OCF₃ | +0.35 | +0.38 | +1.04 | Orthogonal (Out-of-plane) |

Stereoelectronic and Conformational Preferences

The dampening of the +M resonance effect in -OCF₃ aromatics is inextricably linked to its 3D conformational preference. While the -OCH₃ group prefers a coplanar geometry to maximize orbital overlap with the aromatic

This orthogonal shift is driven by a combination of steric and stereoelectronic factors:

-

Steric Repulsion: The bulky CF₃ moiety experiences significant steric clashes with ortho-protons if forced into a coplanar state.

-

The Anomeric Effect: The orthogonal geometry allows for hyperconjugative stabilization. An oxygen lone pair (

) donates electron density into the strongly antibonding

By sequestering the oxygen lone pair into this hyperconjugative interaction, the lone pair is physically rotated out of alignment with the aromatic

Logical flow of steric and stereoelectronic forces driving the -OCF3 orthogonal conformation.

Experimental Workflows and Self-Validating Protocols

To rigorously profile the physicochemical traits of novel Ar-OCF₃ compounds, application scientists must employ robust, self-validating analytical methodologies.

Protocol 1: Determination of Lipophilicity (LogP) via RP-HPLC

Causality & Rationale: Traditional shake-flask methods often fail for highly fluorinated compounds due to severe emulsion formation and adsorption to glassware[4]. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a dynamic, reproducible alternative. By using Uracil as a non-retained marker, the protocol self-validates the column's void volume (

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 75:25 v/v) buffered to pH 7.4 (using 10 mM phosphate buffer) to ensure the analyte remains un-ionized.

-

System Suitability (Void Volume): Inject a 0.1 mg/mL solution of Uracil. Record its retention time as the dead time (

). -

Calibration Curve Generation: Inject a suite of 5-6 reference standards with known LogP values (e.g., Toluene, Chlorobenzene, Bromobenzene, Naphthalene).

-

Capacity Factor Calculation: For each standard, calculate the capacity factor (

) using the formula: -

Analyte Profiling: Inject the Ar-OCF₃ analyte. Calculate its

and interpolate its LogP directly from the daily calibration curve.

Step-by-step RP-HPLC workflow for self-validating lipophilicity (LogP) determination.

Protocol 2: Conformational Analysis via Variable-Temperature (VT) ¹⁹F-NMR

Causality & Rationale: To empirically prove the orthogonal conformational preference and measure the rotational energy barrier of the Ar-O bond, VT-NMR is utilized. The choice of a non-coordinating solvent (Toluene-d8) is critical; protic or highly polar solvents would form hydrogen bonds with the -OCF₃ oxygen, artificially inflating the rotational barrier.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the Ar-OCF₃ compound in 0.6 mL of anhydrous Toluene-d8 in a standard 5 mm NMR tube.

-

Baseline Acquisition: Acquire a standard 1D ¹⁹F-NMR spectrum at 298 K. The -OCF₃ group will typically appear as a sharp, time-averaged singlet near -58 ppm due to fast rotation on the NMR timescale.

-

Cryogenic Profiling: Incrementally cool the NMR probe in 10 K steps down to 180 K, acquiring a ¹⁹F spectrum at each interval. Allow 5 minutes of thermal equilibration per step.

-

Line Shape Analysis: Observe the line broadening and eventual decoalescence of the singlet into distinct peaks (representing locked conformers). Identify the coalescence temperature (

) and calculate the rotational barrier (

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.[Link]

-

Grokipedia. (2025). Trifluoromethoxy group. Grokipedia. [Link]

-

ChemRxiv. (2020). Impact of Conformations and Size on the Antileishmanial Activity of New Quinazoline Derivatives. ChemRxiv.[Link]

-

Univie. (1998). Trends in the torsional potentials of methoxy and trifluoromethoxy groups: An ab initio and density functional study. University of Vienna Research. [Link]

-

Zhang, R., et al. (2023). Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent nC4F9SO3CF3. The Journal of Organic Chemistry.[Link]

-

Ortalli, M., et al. (2022). Conformational preference of fluorinated ethers. ResearchGate.[Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

Methodological & Application

Application Note: 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine in Late-Stage Drug Diversification

Executive Summary

In modern medicinal chemistry, the strategic incorporation of polyfunctional building blocks is essential for accelerating hit-to-lead and lead optimization workflows. 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine (CAS: 2301066-98-6) is a highly versatile, tri-functional intermediate. It combines an aliphatic primary amine for rapid scaffold integration, an aryl bromide for late-stage transition-metal-catalyzed diversification, and a trifluoromethoxy (-OCF

Physicochemical Rationale & Structural E-E-A-T

The selection of 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine is driven by three distinct structural advantages:

-

The Trifluoromethoxy (-OCF

) Bioisostere: Often referred to as a "super-halogen" or "pseudo-halogen"[1], the -OCF -

The Aryl Bromide Handle: Positioned ortho to the ether linkage, the bromide serves as a robust vector for Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, or Sonogashira reactions. This allows medicinal chemists to rapidly synthesize libraries of analogs by functionalizing the aromatic ring late in the synthetic sequence.

-

The Phenoxyethylamine Core: The primary amine acts as an ideal nucleophile for amide bond formation or reductive amination, allowing the entire bulky, lipophilic moiety to be appended to a core heterocyclic scaffold (e.g., a kinase inhibitor hinge-binder) with high atom economy.

Quantitative Data: Substituent Property Comparison

To illustrate the pharmacokinetic superiority of the -OCF

| Substituent | Hansch Lipophilicity ( | Electronegativity (Pauling) | CYP450 Metabolic Stability | Primary Clearance Mechanism |

| -OCH | -0.02 | 2.9 | Low | Rapid Oxidative Demethylation |

| -CF | +0.88 | 3.4 | High | Highly stable |

| -OCF | +1.04 | 3.1 | Very High | Steric shielding prevents cleavage |

Synthetic Workflow Visualization

Figure 1: Two-step divergent synthesis workflow for lead generation.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs) to ensure experimental trustworthiness.

Protocol A: Scaffold Integration via Amide Coupling

Objective: Append the 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine building block to a core carboxylic acid.

-

Preparation: In an oven-dried round-bottom flask, dissolve the core carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M).

-

Activation: Add DIPEA (3.0 equiv) dropwise. Stir the mixture at room temperature for 10 minutes.

-

Causality: Pre-activation with HATU generates the highly reactive 7-azabenzotriazole active ester. This step is performed before amine addition to prevent non-productive side reactions (e.g., guanidinylation of the primary amine).

-

-

Coupling: Add 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine (1.1 equiv, MW: 300.08). Stir at room temperature for 2 hours.

-

Validation & IPC: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the amine mass (m/z 300.08) is consumed and the desired product mass is observed.

-

Workup: Quench with saturated aqueous NaHCO

. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).-

Causality: The 5% LiCl wash is specifically employed to disrupt the hydration sphere of DMF, forcing the polar solvent into the aqueous phase and preventing emulsion formation during extraction.

-

Protocol B: Late-Stage Diversification via Buchwald-Hartwig Amination

Objective: Functionalize the sterically hindered aryl bromide with a secondary amine to generate a diversified library analog.

-

Setup: Charge a Schlenk tube with the brominated intermediate from Protocol A (1.0 equiv), the desired secondary amine (1.5 equiv), and Cs

CO -

Degassing: Add anhydrous 1,4-Dioxane (0.1 M). Degas the suspension using three consecutive freeze-pump-thaw cycles.

-

Causality: Palladium(0) active species are highly sensitive to molecular oxygen. Rigorous degassing prevents catalyst oxidation and suppresses undesired homocoupling of the aryl bromide.

-

-

Catalyst Addition: Under a positive flow of N

, add RuPhos Pd G3 (0.05 equiv) and RuPhos ligand (0.05 equiv). Seal the tube and heat to 90 °C for 12 hours.-

Causality: The aryl bromide is sterically encumbered by the ortho-ethoxyamine linker. RuPhos Pd G3 provides a bulky, electron-rich dialkylbiaryl phosphine ligand that forces reductive elimination while simultaneously preventing the adjacent ether oxygen from coordinating and poisoning the palladium center.

-

-

Validation & IPC: Analyze via LC-MS. A successful coupling is validated by the disappearance of the characteristic 1:1 isotopic doublet of the starting material (

Br/ -

Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts prior to silica gel chromatography.

Metabolic Stability Visualization

Figure 2: Metabolic stability of -OCF3 vs -OCH3 under CYP450.

References

-

"The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 2025. Available at: [Link]

-

"Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry, 2018. Available at: [Link]

-

"Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008. Available at: [Link]

Sources

Application Note: Precision HPLC Profiling of Trifluoromethoxy (-OCF3) Pharmacophores

Executive Summary & Scientific Rationale

The trifluoromethoxy group (-OCF

However, the -OCF

-

Hyper-Lipophilicity: The -OCF

group is significantly more lipophilic than its methoxy (-OCH -

Fluorine-Specific Interactions: The high electronegativity and electron density of the fluorine atoms create unique dipole moments that can be exploited for selectivity using fluorinated stationary phases.

-

Solubility: These compounds often precipitate in high-aqueous mobile phases, requiring specific injection solvent protocols.

This guide provides a modular protocol for analyzing -OCF

Critical Method Parameters (CMP)

Stationary Phase Selection: The "Fluorophilic" Switch

While C18 is the standard starting point, it relies solely on hydrophobic subtraction. For -OCF

| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) |

| Primary Mechanism | Hydrophobic Interaction | |

| Fluorine Selectivity | Low (Separates by hydrophobicity only) | High (Fluorine-Fluorine interactions) |

| Best For | General potency assays, QC release | Positional isomers, halogenated impurities, polar-embedded analytes |

| Retention of -OCF | Strong (often requires high %B) | Moderate to Strong (often distinct elution order vs C18) |

Mobile Phase Modifiers

The -OCF

-

Acidic Buffers (pH 2.0 – 3.0): Essential for basic drugs (e.g., Riluzole) to ensure the amine is fully protonated, preventing peak tailing due to silanol interactions.

-

Solvent Choice: Acetonitrile (ACN) is preferred over Methanol (MeOH) for -OCF

analytes due to lower viscosity and better solubility of highly lipophilic species.

Experimental Protocols

Protocol A: The "Universal" C18 Screening Method

Use this for initial purity profiling and potency checks.

Instrument: HPLC/UHPLC with DAD or MS detection. Column: High-strength Silica C18 (e.g., 150 x 4.6 mm, 3.5 µm). Temperature: 40°C (Elevated temperature improves mass transfer for lipophilic compounds).

Mobile Phase:

-

A: 0.1% Formic Acid in Water (or 20mM Ammonium Formate pH 3.0 for basic analytes).

-

B: Acetonitrile (LC-MS grade).[1]

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Injection stabilization |

| 15.0 | 95 | Linear Ramp |

| 18.0 | 95 | Wash (Critical for -OCF

Sample Diluent: 50:50 Water:Acetonitrile.[2] Warning: Do not dissolve -OCF

Protocol B: The "Orthogonal" PFP Selectivity Method

Use this when C18 fails to separate impurities or when analyzing structural isomers.

Rationale: The electron-deficient PFP ring interacts strongly with the electron-rich fluorine atoms and the aromatic system of the analyte.

Column: Pentafluorophenyl (PFP) Core-Shell (e.g., 100 x 2.1 mm, 2.6 µm). Mobile Phase:

-

A: 10 mM Ammonium Acetate (native pH ~6.[1]8) or 0.1% Acetic Acid.[3] Note: Methanol is often a better organic modifier for PFP columns to enhance

- -

B: Methanol.[4]

Isocratic Strategy (for close eluters):

If the impurity elutes close to the main peak on C18, attempt an isocratic hold on PFP at 60-70% Methanol. The rigid PFP structure often discriminates between the spatial orientation of the -OCF

Troubleshooting Guide: The "Sticky" Analyte

Problem: Broad peaks or carryover (ghost peaks) in blank injections.

Cause: The high lipophilicity of the -OCF

Solution Protocol:

-

Needle Wash: Switch to a strong wash solvent: 10% Water / 45% ACN / 45% Isopropanol (IPA). IPA is excellent for solubilizing fluorinated species.

-

Passivation: If using older HPLC systems, passivate the system with 6N Nitric Acid (remove column first!) to remove active metal sites, although -OCF

is less metal-sensitive than chelating groups. -

Column Flushing: Run a "sawtooth" gradient (5% -> 100% -> 5% -> 100% B) rapidly at the end of the batch.

Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting the appropriate column and conditions based on the specific challenges of the -OCF

Caption: Decision tree for optimizing HPLC separation of trifluoromethoxy-containing compounds, highlighting the pivot from C18 to PFP phases for selectivity.

References

-

Regalado, E. L., et al. (2014). "Evaluation of fluorine-containing stationary phases for the chromatographic separation of fluorine-containing pharmaceuticals." Journal of Chromatography A. Link

-

West, C., et al. (2016). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America. Link

-

Van Kan, H. J. M., et al. (2004).[5] "A validated HPLC assay to monitor riluzole plasma or serum concentrations."[5][6] Biomedical Chromatography. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Agilent Technologies. (2014).[7] "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Application Note. Link

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. (PDF) RP-HPLC and HPTLC Methods for the Estimation of Riluzole in Tablet Dosage form [academia.edu]

- 6. A validated HPLC assay to monitor riluzole plasma or serum concentrations in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

Application Note: In Vitro Biological Evaluation of Novel Phenoxyethylamine Derivatives

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Standardized Application Note & Protocol Guide

Introduction & Mechanistic Rationale

The phenoxyethylamine (2-phenoxyethanamine) scaffold is a privileged structural motif in medicinal chemistry, functioning as a highly versatile building block for constructing bioisosteres[1]. Structurally characterized by an aromatic ring linked via an ether oxygen to an ethylamine chain, this moiety provides an optimal spatial arrangement for hydrogen bonding and

Recent drug discovery efforts have heavily modified the phenoxyethylamine scaffold to develop highly potent ligands targeting G-protein-coupled receptors (GPCRs)—specifically

This application note provides validated, self-contained in vitro protocols for assessing the binding affinity, functional activity, and selectivity of novel phenoxyethylamine derivatives.

Target Signaling Pathways

Phenoxyethylamine derivatives modulating α1D-AR and 5-HT1A receptor intracellular signaling.

In Vitro Assay Protocols

Radioligand Binding Assays (Affinity & Selectivity)

Objective: Determine the equilibrium dissociation constant (

Causality & Assay Design Principles:

-

Buffer Optimization: The use of 50 mM Tris-HCl (pH 7.4) maintains physiological pH. The inclusion of 5 mM MgCl

is critical, particularly for 5-HT -

Filter Treatment: Glass fiber filters possess a net negative charge due to exposed silanol groups, which non-specifically bind positively charged aminergic radioligands. Pre-soaking filters in 0.5% Polyethylenimine (PEI)—a cationic polymer—neutralizes this charge, drastically reducing background noise.

-

Self-Validating Controls: Non-Specific Binding (NSB) must be defined using a saturating concentration (

) of an unlabeled reference ligand (e.g., Prazosin for

Step-by-Step Methodology:

-

Membrane Preparation: Thaw recombinant CHO cell membranes expressing human

-AR or 5-HT -

Compound Dilution: Prepare 10-point serial dilutions (half-log increments) of the phenoxyethylamine test compounds in 100% DMSO. Ensure the final assay DMSO concentration does not exceed 1% (v/v) to prevent membrane lipid bilayer destabilization.

-

Incubation Assembly: In a 96-well deep-well plate, combine:

- of test compound (or control ligand).

-

of radioligand (e.g.,

-

of membrane suspension (

-

Equilibration: Incubate the plates at

for 60 minutes with gentle orbital shaking to allow the binding reaction to reach equilibrium. -

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour.

-

Washing & Detection: Wash filters 3x with

of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly clear unbound radioligand without disturbing the receptor-ligand complex. Dry the filters, add

Step-by-step workflow for in vitro radioligand binding assays of phenoxyethylamine compounds.

EPAC2 Fluorescence Primary Screen (Functional Assay)

Objective: Evaluate the inhibitory activity of phenoxyethylamine derivatives (e.g., diaryl sulfone analogues) against the intracellular target EPAC2[4].

Causality & Assay Design Principles:

-

Tracer Mechanism: 8-NBD-cAMP is an environmentally sensitive fluorescent cAMP analog. When it binds to the hydrophobic pocket of EPAC2, its quantum yield significantly increases. Antagonists compete for this binding site, displacing the tracer and quenching the fluorescence, providing a direct, non-radioactive readout of target engagement.

-

Redox Maintenance: EPAC2 contains critical cysteine residues in its cAMP-binding domain. Oxidation leads to disulfide bond formation and a complete loss of ligand binding capacity. The inclusion of 1 mM DTT in the buffer maintains the necessary reduced state.

-

Self-Validating System: Assay robustness is validated per plate by calculating the Z'-factor using DMSO (vehicle) as the negative control and

unlabeled cAMP as the positive control. A Z'-factor

Step-by-Step Methodology:

-

Protein Preparation: Prepare a 50 nM solution of recombinant EPAC2 fusion protein in 20 mM Tris buffer (pH 7.5) containing 150 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

Tracer Addition: Add 8-NBD-cAMP to the EPAC2 solution to achieve a final tracer concentration of 60 nM.

-

Assay Assembly: Dispense

/well of the EPAC2/tracer complex into a black, flat-bottom 96-well microplate (black plates prevent well-to-well optical crosstalk). -

Compound Addition: Pin-transfer or pipette

of phenoxyethylamine derivatives at varying concentrations into the wells. -

Measurement: Incubate for 15 minutes at room temperature in the dark. Measure fluorescence intensity using a microplate reader (Excitation: 470 nm, Emission: 540 nm).

Data Analysis & Interpretation

Quantitative data generated from the above protocols should be analyzed using non-linear regression (e.g., four-parameter logistic curve fitting). For radioligand binding,

The table below summarizes typical in vitro profiles for optimized phenoxyethylamine derivatives based on recent literature[4],[3],[2],[5]:

| Compound Scaffold | Primary Target | Assay Format | Reference Control | Typical IC | Selectivity Profile |

| Thiochromene 1,1-dioxide phenoxyethylamines | Radioligand Binding | Prazosin | 0.5 - 10 nM | ||

| Iminopyridine phenoxyethylamines (e.g., TAK-259) | Functional (Ca | BMY-7378 | 2.0 - 15 nM | High selectivity; reduced hERG liability | |

| Cyclopentanol-based phenoxyethylamines | 5-HT | Radioligand Binding | WAY-100635 | 1.0 - 5.0 nM | High over |

| Diaryl sulfone phenoxyethylamines | EPAC2 | Fluorescence (8-NBD-cAMP) | cAMP | 0.7 - 5.0 | Specific to EPAC2 over EPAC1 |

References[4] Title: Identification and Characterization of Small Molecules as Potent and Specific EPAC2 Antagonists | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENXf5H2wPY8SaVFNnxiB9mQxWCZY0SlvJTtek90e2ZizmMpcdL_TBW0G_QPHmktVpckrEaXUSBCFmx4fqgfkRo03ZT2T63fwIUA2eMGyQUHeA7exAxWvmXjBeOORqswcfCq7EzC0GQHiKKZA==[1] Title: Phenoxyethylamine | Source: grokipedia.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTreJvah2mgwN3HQ-i5hK64THAYh10EV9UnvxV_g85sl6bkaW3bdOzYgU-l8PXtC-wwmChaOWCq1ul2tSPku6r90pJMhuH9weLfRIfTcJKZp_bX5jdqBmvtZ1u5k6JZi2eQO6YrpvT[3] Title: Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran- Cyclopentanone- and Cyclopentanol-Based Ligands Acting at Adrenergic α1- and Serotonine 5-HT1A Receptors | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFequx1XbsFqyRrxOeMX2d9kqRSEnQf-1xWuPuNokHsGhTiBgmY_9Cz9dAcz_2RyttsR9SU2sWRrtzmNrb6FFxgugIRGPIBChmIUa0OAgOynpq63CieJeZMg0lDl9hH5SXTkx8g03cfLA==[2] Title: Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9R4eB4mWkyNXASR8odo9rs-EG_kunOZDImxJenaRtcAIoWnOUi5ND8xuGVJd7ujOr9SafynceHZIh7L-Za0LH4UquAgL4eBL7L8B_tIEhaD52O--mmbByA15zDMGbQzOnnQ==[5] Title: Discovery of 5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide (TAK-259) as a Novel, Selective, and Orally Active α1D Adrenoceptor Antagonist | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsmUqx2In8Q2d0S51M0Nn9UNXcWOm8L1mFvsG6TlfF9Ab28uo3WE9yYriObbjQBfwkCgFTXT33A6PZwXvhYqM86k4E3X5wbwLbq2gINSZ1WrBmo4Qc8nI1QxkAazSSTqUOCRcLth7vI0IBufQAm4HTlS69

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification and Characterization of Small Molecules as Potent and Specific EPAC2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Pharmacological Profiling of Bromo-Substituted Phenoxy Ethylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the pharmacological profiling of bromo-substituted phenoxy ethylamines, a chemical class with significant potential for modulating various neuroreceptors. We delve into the rationale behind experimental design, offering detailed, field-proven protocols for in vitro and in vivo characterization. This guide is structured to empower researchers to conduct robust and reproducible studies, from initial receptor binding assays to functional characterization and preliminary behavioral screening. By integrating insights into structure-activity relationships (SAR), this document serves as a practical resource for the discovery and development of novel therapeutic agents targeting the central nervous system.

Introduction: The Significance of Bromo-Substituted Phenoxy Ethylamines

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the backbone of numerous endogenous neurotransmitters and synthetic drugs.[1][2] The strategic addition of a bromo-substituent to the phenoxy ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. Bromine's electronegativity and size can influence receptor affinity, selectivity, and metabolic stability, making this class of compounds a fertile ground for drug discovery.

Bromo-substituted phenoxy ethylamines have shown promise as ligands for a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[3][4] Understanding the intricate interactions of these compounds with their molecular targets is paramount for elucidating their therapeutic potential for a range of neurological and psychiatric disorders. This guide provides the necessary framework and detailed protocols to systematically profile these compounds.

The Pharmacological Profiling Workflow: A Holistic Approach

A thorough pharmacological evaluation requires a multi-faceted approach, progressing from initial high-throughput screening to more complex functional and in vivo assays. This workflow ensures a comprehensive understanding of a compound's activity, from molecular interactions to systemic effects.

Sources

Application Note: Receptor Binding Profiling of 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine

Introduction & Pharmacological Context

Structural Analysis & Target Prediction

The compound 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine belongs to the aryloxyalkylamine class of pharmacophores. This structural scaffold is foundational in neuropharmacology, serving as the backbone for numerous high-affinity ligands targeting Monoamine Transporters (MATs) —specifically the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

-

Core Scaffold: The phenoxy-ethylamine moiety mimics the spatial arrangement of neurotransmitters (norepinephrine/serotonin) but with increased hydrophobicity, facilitating binding to the S1 and S2 pockets of the transporter.

-

Substituents:

-